

Unveiling CHEMBL4224880: A Potent Chemical Probe for Estrogen Receptor-alpha

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Compound of Interest		
Compound Name:	CHEMBL4224880	
Cat. No.:	B15137866	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL4224880 has been identified as a significant chemical probe targeting the Estrogen Receptor-alpha (ER- α), a key protein implicated in various physiological processes and a critical therapeutic target in hormone-dependent cancers, particularly breast cancer. This document provides detailed application notes and experimental protocols to facilitate the use of **CHEMBL4224880** as a research tool for investigating ER- α signaling and for potential applications in drug discovery.

Chemical Properties and Data Presentation

CHEMBL4224880 is a small molecule with the molecular formula C25H19FO3S and a CAS number of 2095850-54-5. It has been characterized as a binder of ER- α with a high affinity. The quantitative data available for **CHEMBL4224880** is summarized in the table below, providing a clear reference for its biochemical activity.

Identifier	Parameter	Value	Reference
CHEMBL4224880	pIC50	7.95	[1][2][3]



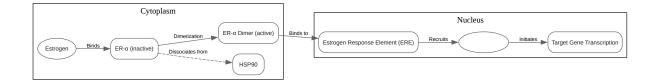
Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the potency of the compound in binding to ER- α . A higher pIC50 value corresponds to a lower IC50 and thus higher binding affinity.

Target Protein: Estrogen Receptor-alpha (ER-α)

ER- α is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. Upon binding to its natural ligand, 17 β -estradiol, ER- α undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway plays a crucial role in the development and maintenance of female reproductive tissues, as well as in bone metabolism, cardiovascular health, and brain function. Dysregulation of ER- α signaling is a hallmark of the majority of breast cancers.

Estrogen Receptor-alpha Signaling Pathway

The binding of an agonist to ER- α initiates a cascade of events leading to changes in gene expression. Conversely, an antagonist can block this activity. The simplified canonical signaling pathway is depicted below.



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Caption: Canonical Estrogen Receptor-alpha signaling pathway.

Experimental Protocols



The following are detailed protocols for key experiments to characterize the interaction of **CHEMBL4224880** with ER- α .

Protocol 1: ER-α Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ER- α .

Materials:

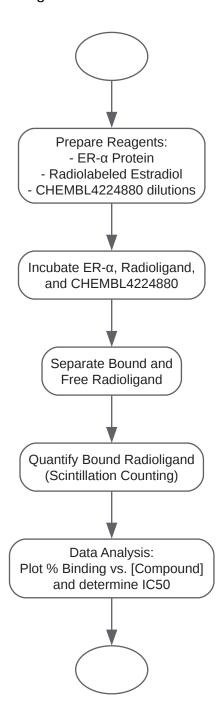
- Recombinant human ER-α protein
- Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
- CHEMBL4224880
- Assay buffer (e.g., Tris-based buffer with additives)
- Scintillation fluid and vials
- Multi-well plates (e.g., 96-well)
- Scintillation counter

Procedure:

- Prepare a series of dilutions of **CHEMBL4224880** in the assay buffer.
- In a multi-well plate, add a constant concentration of recombinant ER-α protein to each well.
- Add the various concentrations of CHEMBL4224880 to the respective wells.
- Add a constant concentration of radiolabeled estradiol to all wells.
- Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separate the bound from the free radioligand using a suitable method (e.g., hydroxylapatite precipitation, size-exclusion chromatography, or filter binding).



- Quantify the amount of bound radioligand in each well using a scintillation counter.
- Plot the percentage of radioligand binding against the log concentration of CHEMBL4224880.
- Determine the IC50 value, which is the concentration of CHEMBL4224880 that inhibits 50% of the specific binding of the radioligand.





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Caption: Workflow for an ER- α competitive binding assay.

Protocol 2: ER-α Reporter Gene Assay

This cell-based assay is used to determine whether a compound acts as an agonist or an antagonist of $ER-\alpha$.

Materials:

- A suitable mammalian cell line (e.g., MCF-7, HeLa) stably or transiently transfected with:
 - An ER-α expression vector.
 - A reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
- Cell culture medium and supplements.
- CHEMBL4224880.
- 17β-estradiol (as a positive control for agonism).
- A known ER- α antagonist (e.g., Fulvestrant) (as a positive control for antagonism).
- Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).
- Luminometer or spectrophotometer.

Procedure for Agonist Mode:

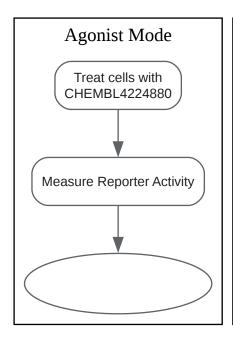
- Seed the transfected cells in a multi-well plate and allow them to attach overnight.
- Replace the medium with a medium containing serial dilutions of CHEMBL4224880 or 17βestradiol.
- Incubate the cells for 18-24 hours.

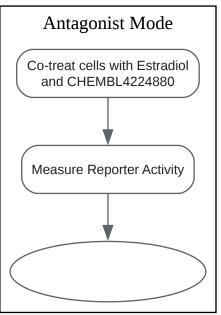


- Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
- Plot the reporter activity against the log concentration of the compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Procedure for Antagonist Mode:

- Seed the transfected cells as described above.
- Replace the medium with a medium containing a fixed, sub-maximal concentration of 17βestradiol (e.g., its EC80) and serial dilutions of CHEMBL4224880 or a known antagonist.
- Incubate the cells for 18-24 hours.
- Lyse the cells and measure the reporter gene activity.
- Plot the reporter activity against the log concentration of the compound to determine the IC50 value for antagonism.





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Caption: Logical workflow for ER-α reporter gene assay.



Synthesis of CHEMBL4224880

A detailed, step-by-step synthesis protocol for **CHEMBL4224880** is not publicly available in the reviewed literature. Researchers interested in obtaining this compound are advised to procure it from a commercial supplier.

Conclusion

CHEMBL4224880 is a potent binder of Estrogen Receptor-alpha, making it a valuable tool for studying the biology of this important nuclear receptor. The provided protocols offer a framework for researchers to further characterize its binding and functional activity. While its high binding affinity is established, further experimental validation is required to definitively classify its functional profile as an agonist or antagonist. The use of **CHEMBL4224880** in the assays described will contribute to a deeper understanding of ER- α signaling and may aid in the development of novel therapeutics for ER- α -driven diseases.

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